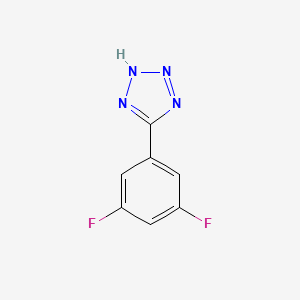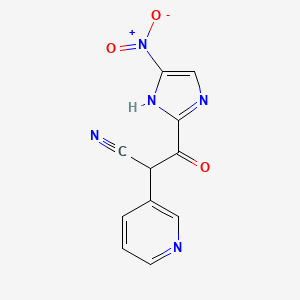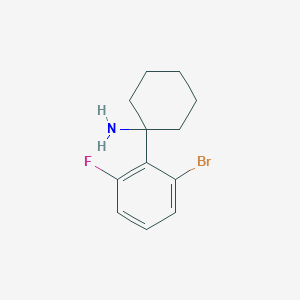
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine involves several steps. One common method includes the bromination and fluorination of cyclohexanone derivatives, followed by amination. The reaction conditions typically involve the use of bromine and fluorine reagents under controlled temperatures and pressures . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine is not fully understood. it is believed to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This means that it binds to the NMDA receptor and blocks the ion channel, reducing the activity of glutamate in the brain. This mechanism is similar to that of ketamine, a well-known NMDA receptor antagonist.
Comparación Con Compuestos Similares
1-(2-Bromo-6-fluorophenyl)cyclohexan-1-amine can be compared with other phenylcyclohexylamines, such as:
1-(2-Bromophenyl)cyclohexan-1-amine: Similar in structure but lacks the fluorine atom.
1-(2-Fluorophenyl)cyclohexan-1-amine: Similar in structure but lacks the bromine atom.
1-(2-Chlorophenyl)cyclohexan-1-amine: Contains a chlorine atom instead of bromine or fluorine.
The presence of both bromine and fluorine atoms in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15BrFN |
|---|---|
Peso molecular |
272.16 g/mol |
Nombre IUPAC |
1-(2-bromo-6-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-9-5-4-6-10(14)11(9)12(15)7-2-1-3-8-12/h4-6H,1-3,7-8,15H2 |
Clave InChI |
POTNOXWASOESCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=C(C=CC=C2Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



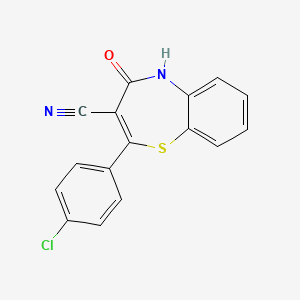
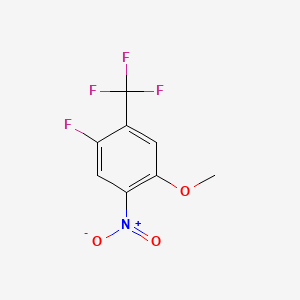
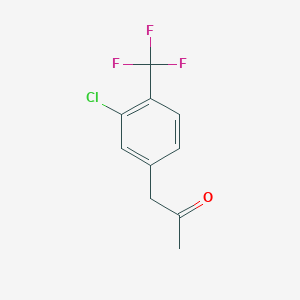

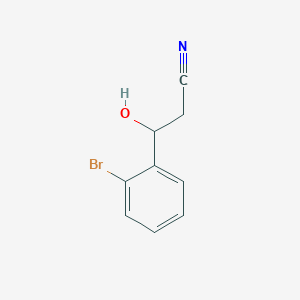
![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)

